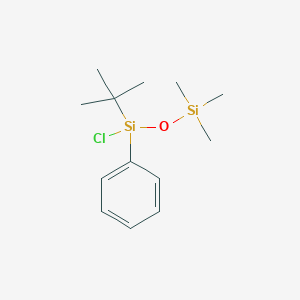![molecular formula C14H11ClFNO2S B14208878 N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 827308-36-1](/img/structure/B14208878.png)
N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chloro-6-fluorophenyl)methylidene]hydroxylamine
- N’-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
827308-36-1 |
|---|---|
Molecular Formula |
C14H11ClFNO2S |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11ClFNO2S/c1-10-5-7-11(8-6-10)20(18,19)17-9-12-13(15)3-2-4-14(12)16/h2-9H,1H3 |
InChI Key |
KXPGSLTWNACKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
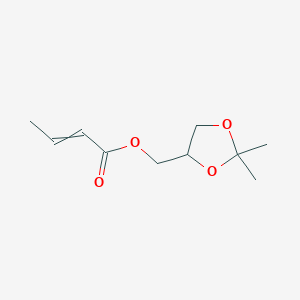
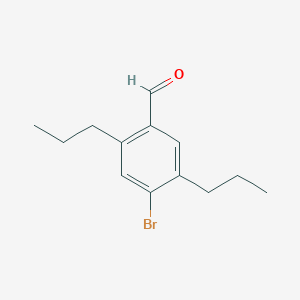
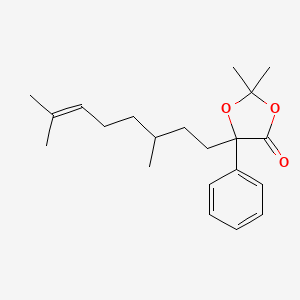
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
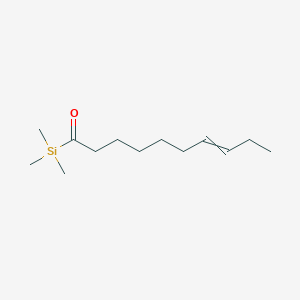

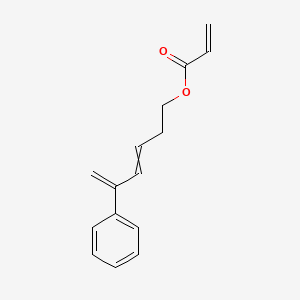
![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)

